

# An In-Depth Technical Guide to INCB054329: A Potent BET Inhibitor

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## Compound of Interest

Compound Name: INCB054329

Cat. No.: B1191781

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## Abstract

**INCB054329** is a potent and structurally distinct small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, **INCB054329** effectively disrupts chromatin remodeling and gene expression, leading to the suppression of key oncogenes such as c-MYC. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **INCB054329**. Detailed methodologies for key experimental procedures and visualizations of its mechanism of action and related signaling pathways are presented to support further research and development of this compound as a potential therapeutic agent in oncology.

## Chemical Structure and Physicochemical Properties

**INCB054329** is a novel BET inhibitor with a distinct chemical scaffold. Its structure is centered around an isoxazole moiety which mimics the acetylated lysine group, enabling its interaction with the acetyl-lysine binding pocket of BET bromodomains.

Table 1: Physicochemical Properties of **INCB054329**

Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>16</sub> N <sub>4</sub> O <sub>3</sub>	[1]
Molecular Weight	348.36 g/mol	[2]
CAS Number	1628607-64-6	[1]
IUPAC Name	(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.0 <sup>4,12</sup> ]dodeca-4(12),5,7-trien-2-one	[1]
Solubility	DMSO: 70 mg/mL (200.94 mM)	[3]

## Biological Activity and Mechanism of Action

**INCB054329** is a potent inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are epigenetic readers that play a crucial role in regulating gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoter and enhancer regions of target genes.

**INCB054329** competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones.[4] This displacement leads to the downregulation of key oncogenes, most notably c-MYC, which is a master regulator of cell proliferation and survival. [3][5] The inhibition of c-MYC expression results in cell cycle arrest in the G1 phase and the induction of apoptosis in various cancer cell lines.[3]

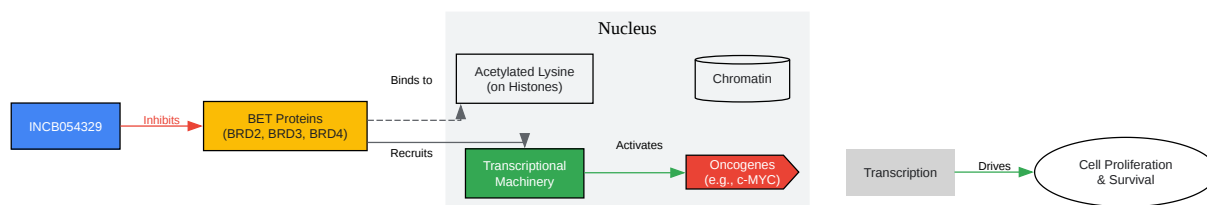
Table 2: In Vitro Inhibitory Activity of **INCB054329**

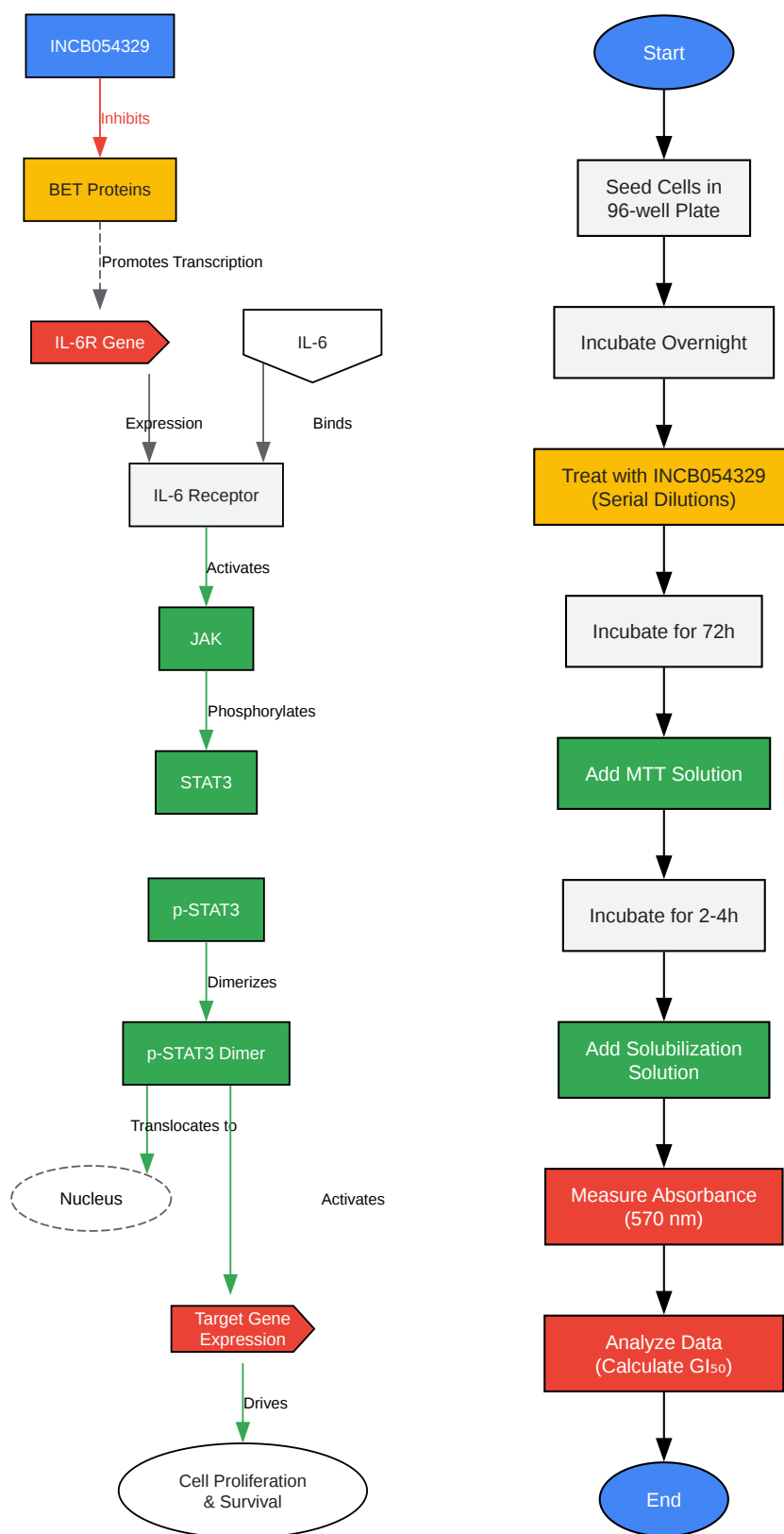
Target	IC <sub>50</sub> (nM)	Source
BRD2-BD1	44	<a href="#">[3]</a>
BRD2-BD2	5	<a href="#">[3]</a>
BRD3-BD1	9	<a href="#">[3]</a>
BRD3-BD2	1	<a href="#">[3]</a>
BRD4-BD1	28	<a href="#">[3]</a>
BRD4-BD2	3	<a href="#">[3]</a>
BRDT-BD1	119	<a href="#">[3]</a>
BRDT-BD2	63	<a href="#">[3]</a>

**INCB054329** demonstrates broad antiproliferative activity against a panel of hematologic cancer cell lines, with a median 50% growth inhibition (GI<sub>50</sub>) value of 152 nM.[\[3\]](#)

## Signaling Pathways

The primary mechanism of action of **INCB054329** involves the direct inhibition of BET protein function, leading to the downregulation of target genes like c-MYC.





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